molecular formula C11H11BrN2 B3013040 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1936373-90-8

5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3013040
CAS RN: 1936373-90-8
M. Wt: 251.127
InChI Key: UWKJUSPPDKCQEU-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated pyridine derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, a method for synthesizing 3-arylthieno[2,3-b]pyridines involves a four-step sequence starting from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Another study describes the Fischer indole cyclization in polyphosphoric acid to synthesize 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks . These methods highlight the importance of halogenated intermediates and cyclization reactions in constructing complex pyridine scaffolds, which could be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study provided insights into the synthesis, spectroscopic, and single crystal XRD of brominated pyridine derivatives . These techniques, along with density functional theory (DFT) calculations, can be used to predict and confirm the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is another area of interest. Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized, with their structures confirmed using X-ray crystallography . The reactivity of these compounds in various chemical reactions, such as carbon-carbon coupling and alkylation, can provide insights into the potential chemical reactions that this compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives have been characterized in several studies. Spectroscopic and optical properties, along with DNA and antimicrobial activities, were investigated for 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the enantioselective synthesis of a related compound provided insights into the chiral properties of brominated pyridines . These studies suggest that this compound may also exhibit unique physical, chemical, and biological properties that could be explored further.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Alekseyev et al. (2015) presented a method for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method enables building a 5-bromo-7-azaindole scaffold, demonstrating the compound's utility in synthesizing complex heterocycles from available starting materials (Alekseyev, R., Amirova, S., & Terenin, V., 2015).
  • Gala et al. (2014) explored the use of gold catalysis in synthesizing azaindoles, including pyrrolo[2,3-b]pyridines. This study highlights the compound's potential in organic synthesis, particularly in creating substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines (Gala, E., Cordoba, M., Izquierdo, M., & Alvarez-Builla, J., 2014).

Applications in Biological and Medicinal Research

Advanced Material Synthesis

  • In the field of materials science, Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine. Their study provides insights into the optical properties and potential applications of similar brominated pyridines in material sciences (Vural, H., & Kara, M., 2017).

Safety and Hazards

The safety information for 5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-4-9-10(7-2-1-3-7)6-14-11(9)13-5-8/h4-7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKJUSPPDKCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936373-90-8
Record name 5-bromo-3-cyclobutyl-1H-pyrrolo[2,3-b]pyridine
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